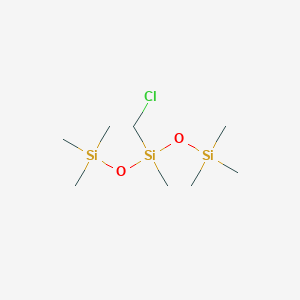

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane (CMT) is an organosilicon compound that is used in a variety of industrial and scientific applications. CMT is a colorless liquid with a boiling point of approximately 200°C and a melting point of approximately -90°C. It is a highly volatile compound with a low vapor pressure and is miscible with a variety of organic solvents. CMT is used in a variety of scientific and industrial applications due to its unique properties, such as its solubility in organic solvents, its low vapor pressure, and its low toxicity.

Scientific Research Applications

Catalytic Synthesis and Environmental Applications

Polysiloxanes, including derivatives similar to 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane, play a critical role in catalysis and environmental science. For instance, the catalytic synthesis of polyoxymethylene dimethyl ethers (OMEs) from simpler reactants using efficient catalysts represents a significant area of research. These ethers serve as eco-friendly fuels in diesel engines, reducing hazardous emissions such as NOx and soot due to their unique chemical structure lacking C-to-C bonds. This synthesis approach aims at streamlining production processes to enhance environmental sustainability and fuel efficiency (Baranowski, Bahmanpour, & Kröcher, 2017).

Surface Modifications and Material Science

The versatility of polysiloxanes extends to surface modification technologies, where they are used to alter the properties of various materials for specific applications. For example, polysiloxane-immobilized ligand systems are synthesized through modifications of silica surfaces, leading to materials with tailored metal uptake capacities. These modifications enable a range of applications from analytical and environmental remediation to the development of advanced materials with unique chemical functionalities (El-Nahhal & El-Ashgar, 2007).

Advanced Polymer Research and Biomaterials

Research into polymers incorporating polyhedral oligomeric silsesquioxane (POSS) reveals new insights into polymer physics, synthetic routes, and unexpected applications. POSS polymers, related by chemistry to polysiloxanes, demonstrate significant potential in developing new materials with enhanced physical properties and biomaterials applications. The ongoing exploration of POSS polymers is expected to contribute to advancements in various fields, including materials science, engineering, and medicine, underscoring the importance of polysiloxane chemistry in modern research and development (Wu & Mather, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Chloromethyl groups are often used in organic synthesis to introduce a reactive chloromethyl group into a molecule, which can then undergo further reactions .

Mode of Action

For instance, in the Blanc chloromethylation reaction, aromatic rings react with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is catalyzed by Lewis acids such as zinc chloride .

Biochemical Pathways

Compounds with chloromethyl groups can potentially interact with various biochemical pathways depending on their specific structure and the presence of other functional groups .

Pharmacokinetics

A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been studied in rats, and its plasma concentrations were determined using a high-performance liquid chromatography-diode array detector (hplc-dad) method .

Result of Action

Compounds with chloromethyl groups can potentially have various effects depending on their specific structure and the presence of other functional groups .

Action Environment

The action, efficacy, and stability of 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane can be influenced by various environmental factors. For instance, it is known that chloromethyl groups can form unstable peroxides when exposed to oxygen or air . Therefore, the storage and handling conditions of this compound can significantly impact its reactivity and stability.

properties

IUPAC Name |

chloromethyl-methyl-bis(trimethylsilyloxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23ClO2Si3/c1-12(2,3)10-14(7,8-9)11-13(4,5)6/h8H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIFKQBRPAZRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23ClO2Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499317 |

Source

|

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17201-87-5 |

Source

|

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17201-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1,1,1,3,5,5,5-heptamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)

![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)